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molecular formula C5H2ClF2N B143520 5-Chloro-2,3-difluoropyridine CAS No. 89402-43-7

5-Chloro-2,3-difluoropyridine

Cat. No. B143520
M. Wt: 149.52 g/mol
InChI Key: PERMDYZFNQIKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524900B2

Procedure details

A sealable flask was charged with 5-chloro-2,3-difluoropyridine (1.541 g, 10.3 mmol), palladium(ii) acetate (0.116 g, 0.515 mmol), potassium phosphate tribasic (6.56 g, 30.9 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.57 g, 12.4 mmol), and X-Phos (0.491 g, 1.03 mmol). The flask was sealed with a septum cap, then dioxane (20 mL) and H2O (2 mL) were added. The resulting mixture was sparged with N2 for 10 min, and then heated at 100° C. for 2 h. The solution was cooled to rt and then concentrated and purified by flash chromatography using eluent 99:1 Hexanes:EtOAc to 60:40 Hexanes:EtOAc gradient to afford 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine (1.78 g, 88.5% yield) as a colorless film. LRMS (ESI) m/z calcd for C9H7F2N3 (M+H) 197.1. found 197.4.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.541 g
Type
reactant
Reaction Step Two
Name
potassium phosphate tribasic
Quantity
6.56 g
Type
reactant
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
0.491 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
catalyst
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([F:9])[C:5]([F:8])=[N:6][CH:7]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:18][N:19]1[CH:23]=[C:22](B2OC(C)(C)C(C)(C)O2)[CH:21]=[N:20]1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOC(C)=O.O.O1CCOCC1>[F:8][C:5]1[C:4]([F:9])=[CH:3][C:2]([C:22]2[CH:21]=[N:20][N:19]([CH3:18])[CH:23]=2)=[CH:7][N:6]=1 |f:1.2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.541 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)F)F
Name
potassium phosphate tribasic
Quantity
6.56 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2.57 g
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0.491 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
0.116 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed with a septum
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
The resulting mixture was sparged with N2 for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C=C1F)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 88.5%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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